3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
Preparation Methods
The synthesis of 3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-(4-pyridin-2-ylpiperazin-1-yl)ethylamine. The reaction is carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a receptor ligand or enzyme inhibitor.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide can be compared with other similar compounds, such as:
2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol: This compound has a similar piperazine and pyridine structure but differs in its functional groups and overall molecular structure.
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: Another compound with a pyridine ring, but with different substituents and a different overall structure.
Properties
CAS No. |
219125-62-9 |
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Molecular Formula |
C19H24N4O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H24N4O2/c1-25-17-6-4-5-16(15-17)19(24)21-9-10-22-11-13-23(14-12-22)18-7-2-3-8-20-18/h2-8,15H,9-14H2,1H3,(H,21,24) |
InChI Key |
RMGWJLOIEDIFJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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